8-Bromoimidazo[1,2-a]pyridin-3-amine
Overview
Description
8-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromoimidazo[1,2-a]pyridin-3-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the compound can be obtained via a one-pot tandem cyclization/bromination reaction in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . This method does not require a base and is efficient in producing the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Chemical Biology: It is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the amine group at the 3rd position.
8-Chloroimidazo[1,2-a]pyridin-3-amine: Similar but has a chlorine atom instead of a bromine atom at the 8th position.
Uniqueness
8-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKAGHCDICCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.